5-(azetidine-3-carbonyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione
Description
Properties
IUPAC Name |
5-(azetidine-3-carbonyl)-4,6,7,7a-tetrahydro-3aH-pyrrolo[3,4-c]pyridine-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3/c15-9-7-1-2-14(5-8(7)10(16)13-9)11(17)6-3-12-4-6/h6-8,12H,1-5H2,(H,13,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWLAZMLXMAXLIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2C1C(=O)NC2=O)C(=O)C3CNC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(Azetidine-3-carbonyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound features a unique bicyclic structure that combines a pyrrolidine and pyridine framework. Its chemical formula is C₁₃H₁₅N₃O₂, with a molecular weight of approximately 235.28 g/mol. The structural characteristics contribute to its interaction with biological targets.
1. Antimicrobial Activity
Recent studies have indicated that derivatives of pyrrolo[3,4-c]pyridine compounds exhibit promising antimicrobial properties against various pathogens, including Gram-positive bacteria and fungi. For instance, derivatives have shown effective inhibition against Staphylococcus aureus and Candida auris, which are critical due to their resistance to conventional antibiotics .
| Pathogen | Activity | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | Inhibition observed | 16 |
| Candida auris | Significant susceptibility | 32 |
2. Analgesic and Sedative Effects
In animal models, compounds similar to this compound have demonstrated analgesic effects comparable to morphine in the "writhing" test. This suggests potential use in pain management therapies . The analgesic activity is attributed to modulation of central nervous system pathways.
3. Anticancer Activity
Research has highlighted the anticancer potential of related compounds in inhibiting tumor cell proliferation. For example, derivatives have shown activity against A549 lung cancer cells, indicating that structural modifications can enhance their efficacy against specific cancer types .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways: The compound may inhibit key enzymes involved in bacterial cell wall synthesis or fungal growth.
- Modulation of Receptors: Similar compounds have been known to interact with opioid receptors, contributing to their analgesic effects.
- Induction of Apoptosis: Anticancer properties may stem from the ability to induce apoptosis in malignant cells through various signaling pathways.
Case Studies
Several studies have investigated the pharmacological profiles of pyrrolo[3,4-c]pyridine derivatives:
- Study on Antimicrobial Resistance : A study evaluated the effectiveness of various derivatives against multidrug-resistant strains. Results indicated that certain modifications significantly enhanced antimicrobial activity against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .
- Analgesic Testing : In a comparative study using rodent models, several derivatives were tested for analgesic effects. Results showed that some compounds were more effective than traditional analgesics like aspirin and comparable to morphine in efficacy without the associated side effects .
Comparison with Similar Compounds
Pharmacological Profile
- Analgesic Activity: The 4-arylpiperazine derivatives (e.g., 2-hydroxypropyl-4-halogenoarylpiperazine) exhibit superior analgesic effects to aspirin, with some analogs (e.g., Compounds 9, 11) matching morphine’s potency . Modifications to the alkyl linker (e.g., Mannich base derivatives) significantly enhance analgesic and sedative properties, suggesting that the azetidine substituent’s conformational constraints could similarly optimize target engagement .
Metabolic Stability :
- Ester-containing analogs initially faced metabolic instability but were optimized to pyrrolo[3,4-c]pyridine-1,3(2H)-diones with improved stability and micromolar-range MIC values against Mtb . The azetidine-3-carbonyl group, lacking ester linkages, may confer greater intrinsic stability, though this requires empirical validation.
Target Specificity :
- The 3-chlorobenzyl-oxadiazole derivative’s specificity for the QcrB subunit in Mtb highlights the role of halogenated aromatic and heterocyclic groups in target binding . The azetidine group’s compact structure could facilitate penetration into hydrophobic binding pockets, analogous to chlorobenzyl moieties.
Structural-Activity Relationships (SAR)
- Nitrogen Heterocycles :
- Linker Flexibility :
- Substituent Effects :
- Halogenated aryl groups (e.g., 3-chlorobenzyl) and heterocycles (e.g., oxadiazole) improve antimycobacterial activity , whereas alkoxy groups (e.g., 4-methoxy) enhance sedative effects . The azetidine substituent’s impact on these properties remains unexplored but merits investigation.
Preparation Methods
Synthesis of the Core Hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione
The bicyclic core is prepared by annulation strategies that involve either:
- Annulation of the pyrrole moiety onto a pyridine ring,
- Annulation of the pyridine ring onto a pyrrole,
- Or tandem closure of both rings simultaneously.
Starting materials include substituted 4-methoxy- or 4-ethoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones or intermediates such as 4-methoxy-2,3-dihydro-6-methyl-2-(4-bromobutyl)-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine.
Halogenated alkyl derivatives (e.g., 1,2-dibromoethane, 1-bromo-2-chloroethane, 1,2-dibromobutane) are reacted with the core imide to introduce alkyl chains bearing halogen substituents for further functionalization.
Introduction of the Azetidine-3-Carbonyl Group
The halogenated intermediates are then condensed with cyclic amines such as azetidine derivatives to form N-substituted imides.
Typical reaction conditions involve refluxing in solvents like acetonitrile or xylene in the presence of bases such as anhydrous potassium carbonate to facilitate nucleophilic substitution.
The reaction proceeds via displacement of the halogen atom by the nitrogen of the azetidine ring, forming the amide linkage.
Purification is achieved by fractional crystallization, chromatography (silica gel), and precipitation methods.
Representative Synthetic Procedure (Adapted)
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1 | 4-Methoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione + 1,2-dibromoethane or 1,2-dibromobutane | Alkylation at the imide nitrogen to introduce halogenated alkyl chain | High yield, minimal by-products due to excess halogenated reagent and fractional crystallization |
| 2 | Halogenated intermediate + azetidine-3-amine (or azetidine derivative) + K2CO3 in acetonitrile or xylene, reflux | Nucleophilic substitution to attach azetidine-3-carbonyl group | Moderate to good yield; reaction monitored by NMR and IR spectroscopy |
| 3 | Purification by crystallization or chromatography | Isolation of pure this compound | Structural confirmation by 1H NMR, IR, elemental analysis |
Analytical Data Supporting Synthesis
1H NMR Spectroscopy : Characteristic signals include singlets for methyl groups, multiplets for methylene protons adjacent to the azetidine ring, and absence of N-H imide proton signals indicating successful substitution.
IR Spectroscopy : Presence of carbonyl stretching bands (~1700 cm⁻¹) consistent with imide and amide functionalities.
Elemental Analysis : Confirms the expected elemental composition matching the proposed structure.
Summary Table of Key Synthetic Steps and Conditions
| Synthetic Step | Starting Material | Reagents | Solvent | Temperature | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| Alkylation of imide nitrogen | 4-Methoxy-6-methyl-pyrrolo[3,4-c]pyridine-1,3-dione | 1,2-Dibromoethane / 1,2-Dibromobutane | Acetonitrile or Xylene | Reflux | Several hours | High (70-90%) | Excess halogenated alkane used |
| Nucleophilic substitution with azetidine | Halogenated intermediate | Azetidine-3-amine, K2CO3 | Acetonitrile or Xylene | Reflux | 12-24 hours | Moderate to high (50-80%) | Requires anhydrous conditions |
| Purification | Crystallization / Chromatography | - | - | - | - | Purity >95% | Confirmed by spectral methods |
Research Findings and Observations
The synthetic route is efficient and reproducible, allowing for structural modifications by varying the alkylating agents and cyclic amines.
The final compounds, including 5-(azetidine-3-carbonyl) derivatives, have shown significant biological activity in analgesic and sedative assays, indicating the synthetic method's utility for medicinal chemistry applications.
The use of halogenated alkyl intermediates is critical for selective mono-substitution and minimizing symmetrical by-products.
Spectral data confirm the successful incorporation of the azetidine-3-carbonyl moiety without disrupting the bicyclic imide core.
Q & A
Q. Q1. What are the key synthetic strategies for preparing pyrrolo[3,4-c]pyridine-dione derivatives, and how can reaction conditions be optimized for higher yields?
Methodological Answer: Synthesis typically involves multi-step routes, such as cyclocondensation of heterocyclic precursors or functionalization via cross-coupling reactions. For example:
- Cyclocondensation : Use of azetidine-3-carboxylic acid derivatives with pyrrolidine precursors under reflux in polar aprotic solvents (e.g., DMF) with catalytic bases like KCO .
- Cross-Coupling : Suzuki-Miyaura coupling for introducing aryl/heteroaryl groups, requiring Pd(PPh) catalyst and optimized pH (e.g., 2M KCO in toluene/EtOH at 105°C) .
Optimization : Monitor reaction progress via TLC or HPLC. Purification via flash chromatography (e.g., CHCl/MeOH gradients) improves purity .
Q. Q2. How can stereochemical assignments for the fused pyrrolo-pyridine core be validated experimentally?
Methodological Answer:
- NMR Spectroscopy : Use H-H COSY and NOESY to confirm spatial relationships between protons. For example, coupling constants () in pyrrolo-pyridine derivatives indicate restricted rotation and stereochemical rigidity .
- X-ray Crystallography : Resolve crystal structures to confirm bond angles and chair/boat conformations in hexahydro rings. Analogous compounds (e.g., trans-tert-butyl derivatives) show distinct dihedral angles for trans-configurations .
Advanced Research Questions
Q. Q3. What computational methods are effective for predicting the bioactivity of pyrrolo-pyridine-dione derivatives, and how do they correlate with experimental data?
Methodological Answer:
- In Silico Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., kinases, GPCRs). Compare binding affinities of azetidine-carbonyl substituents versus methyl/fluoro analogs .
- QSAR Modeling : Train models on datasets of similar compounds (e.g., pyrazolo[3,4-b]pyridines) using descriptors like logP, polar surface area, and H-bond donor/acceptor counts. Validate with IC values from enzyme inhibition assays .
Q. Q4. How can synthetic byproducts or racemic mixtures be resolved during large-scale synthesis?
Methodological Answer:
- Chiral Resolution : Employ chiral stationary phases (e.g., Chiralpak AD-H) for HPLC separation. For example, trans-tert-butyl derivatives were resolved using hexane/isopropanol gradients .
- Asymmetric Catalysis : Optimize Pd-catalyzed reactions with chiral ligands (e.g., BINAP) to enhance enantiomeric excess (ee > 90%) .
Q. Q5. What strategies address discrepancies in biological activity data across structurally similar analogs?
Methodological Answer:
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects systematically. For instance, 3-chlorobenzyl groups in pyrazolo-pyridines enhance kinase inhibition vs. methyl groups due to hydrophobic interactions .
- Target Engagement Studies : Use SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to measure binding kinetics. Discrepancies may arise from off-target interactions or solubility issues .
Data Contradictions and Resolution
Q. Q6. How should researchers interpret conflicting solubility or stability data for azetidine-carbonyl derivatives?
Methodological Answer:
- Solubility Profiling : Test compounds in buffered solutions (e.g., pH 6.5 ammonium acetate) and DMSO/PBS mixtures. Stability assays under UV light and varying temperatures (4°C vs. 25°C) can identify degradation pathways .
- Counterevidence : BenchChem reports (excluded per guidelines) may claim high aqueous solubility, but peer-reviewed studies note limited solubility (<10 µM) requiring formulation with cyclodextrins .
Environmental and Safety Considerations
Q. Q7. What protocols evaluate the environmental impact of pyrrolo-pyridine-dione derivatives during disposal?
Methodological Answer:
- Ecotoxicology Testing : Follow OECD guidelines for acute toxicity in Daphnia magna or algae. Measure LC values and biodegradability (e.g., OECD 301B) .
- Waste Management : Use activated carbon filtration to remove residual solvents (e.g., DMF, THF) from lab wastewater .
Structural Analogues and SAR Trends
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
